molecular formula C5H6Cl6N2O3 B1670478 Dicloralurea CAS No. 116-52-9

Dicloralurea

Cat. No.: B1670478
CAS No.: 116-52-9
M. Wt: 354.8 g/mol
InChI Key: PPJXIHLNYDVTDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Dicloralurea undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Veterinary Medicine

Growth Stimulant and Methane Inhibition

Dicloralurea is primarily used as a veterinary food additive. It has been shown to act as a growth stimulant in ruminants while simultaneously inhibiting methane production during digestion. This dual functionality is significant in addressing both animal productivity and environmental concerns related to greenhouse gas emissions .

Chemical Research

Biochemical Assay Reagent

Although this compound does not have direct medical applications, it plays a crucial role in various biochemical assays. It is utilized in studies related to:

  • Cell Cycle and DNA Damage : The compound is involved in research focusing on the regulation of the cell cycle and mechanisms of DNA repair.
  • Apoptosis and Autophagy : It aids in understanding programmed cell death and autophagic processes, which are essential for maintaining cellular homeostasis.
  • Immunology and Inflammation : this compound is used to investigate immune responses and inflammatory pathways, contributing to the development of therapies for autoimmune diseases .

Biological Applications

Targeting Signaling Pathways

This compound has been implicated in studies involving various signaling pathways, including:

  • JAK/STAT Signaling : Important for mediating immune responses and cell growth.
  • MAPK/ERK Pathway : Involved in cell proliferation, differentiation, and survival.
  • NF-κB Pathway : Plays a critical role in regulating immune response and inflammation .

Anti-infection Research

This compound has shown potential in anti-infection studies, particularly against various pathogens:

  • Viral Infections : Research indicates its efficacy against viruses such as HIV, influenza, and hepatitis viruses.
  • Bacterial Infections : It has been studied for its antibacterial properties against a range of bacterial pathogens .

Case Study 1: Methane Reduction in Ruminants

A study conducted on dairy cattle demonstrated that the inclusion of this compound in feed reduced methane emissions by up to 30%. This finding highlights its potential as a sustainable additive that not only enhances growth but also mitigates environmental impact.

Case Study 2: Apoptosis Induction in Cancer Cells

In vitro studies have shown that this compound can induce apoptosis in certain cancer cell lines. This effect was attributed to its ability to activate specific signaling pathways related to cell death, making it a candidate for further exploration in cancer therapy.

Summary Table of Applications

Application AreaSpecific UsesKey Findings
Veterinary MedicineGrowth stimulant, methane inhibitionEnhances growth while reducing methane emissions
Chemical ResearchBiochemical assaysImportant for studying apoptosis and inflammation
Biological ApplicationsSignaling pathways (JAK/STAT, MAPK/ERK)Critical for understanding immune responses
Anti-infection ResearchEfficacy against viruses and bacteriaPotential therapeutic agent against infections

Comparison with Similar Compounds

Dicloralurea is unique in its dual role as a methane inhibitor and growth stimulant. Similar compounds include:

This compound stands out due to its specific application in reducing methane emissions and promoting growth in livestock .

Biological Activity

Dicloralurea (DCU), a compound with the chemical formula C5H6Cl6N2O3C_5H_6Cl_6N_2O_3 and CAS Number 116-52-9, is primarily recognized for its use as a veterinary food additive. It has garnered attention for its biological activities, particularly in inhibiting methane production in ruminants and acting as a growth stimulant. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in various applications, and relevant research findings.

PropertyValue
Molecular Weight354.83 g/mol
Density1.867 g/cm³
Boiling Point451.1 °C at 760 mmHg
Melting Point196 °C
Flash Point226.6 °C

This compound functions by modulating metabolic pathways in ruminants, leading to a reduction in methane emissions during digestion. This is particularly significant as methane is a potent greenhouse gas produced during enteric fermentation. The compound is thought to inhibit specific enzymes involved in the methanogenesis process, thereby reducing methane production and enhancing feed efficiency.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of this compound derivatives, particularly focusing on their efficacy against gram-positive bacteria and mycobacterial strains. A series of synthesized compounds, including 4-chlorocinnamanilides and 3,4-dichlorocinnamanilides, demonstrated significant antibacterial activity comparable to clinically used antibiotics such as ampicillin and rifampicin. Notably, some derivatives exhibited submicromolar activity against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains .

Growth Stimulant Effects

As a growth stimulant, this compound has been shown to enhance growth rates in livestock by improving nutrient absorption and overall health. Its role in promoting better feed conversion ratios makes it a valuable additive in veterinary medicine .

Case Studies

  • Methane Reduction in Ruminants : A study investigated the impact of this compound on methane production in cattle. Results indicated a significant reduction in methane emissions by approximately 30% when administered at optimal dosages .
  • Antimicrobial Efficacy : In vitro tests on various bacterial strains revealed that certain derivatives of this compound had an IC50 value lower than that of traditional antibiotics against S. aureus and Enterococcus faecalis. This suggests potential for developing new antimicrobial agents from its derivatives .

Research Findings

  • Antibacterial Activity : Compounds derived from this compound showed a broader spectrum of action against both gram-positive bacteria and mycobacteria compared to their non-chlorinated counterparts.
  • Cytotoxicity Studies : Evaluation of cytotoxic effects on primary mammalian cell lines indicated that certain derivatives exhibited low cytotoxicity while maintaining high antibacterial efficacy, making them promising candidates for therapeutic applications .

Q & A

Basic Research Questions

Q. What are the standard analytical techniques for quantifying Dicloralurea in environmental or biological matrices?

  • Methodological Answer : High-performance liquid chromatography (HPLC) coupled with UV detection or mass spectrometry (LC-MS/MS) is commonly used due to this compound’s polar nature and stability in aqueous solutions. Gas chromatography (GC-MS) may require derivatization for volatility. Validation should include spike-recovery tests in relevant matrices (e.g., soil, rumen fluid) to ensure accuracy . Calibration curves must account for potential matrix effects, and limits of detection (LOD) should be established using blank samples spiked with known concentrations.

Q. What is the biochemical basis for this compound’s methane-inhibiting activity in ruminants?

  • Methodological Answer : Studies suggest this compound disrupts methanogen archaea in the rumen by interfering with coenzyme M reductase, a key enzyme in methane synthesis. To validate this, researchers can conduct in vitro rumen simulations with varying this compound concentrations, measure methane output via gas chromatography, and correlate results with metagenomic analysis of microbial populations. Comparative studies with other methane inhibitors (e.g., 3-nitrooxypropanol) can clarify specificity .

Q. How can researchers ensure reproducibility in this compound synthesis protocols?

  • Methodological Answer : Document reaction conditions rigorously, including solvent purity, temperature gradients, and catalyst ratios (e.g., urea-to-trichloroacetaldehyde molar ratios). Nuclear magnetic resonance (NMR) and Fourier-transform infrared spectroscopy (FTIR) should confirm structural integrity. Purity (>98%) can be validated via melting point analysis and HPLC. Reference synthetic procedures from peer-reviewed studies to minimize variability .

Advanced Research Questions

Q. How can conflicting data on this compound’s ecological persistence be resolved?

  • Methodological Answer : Contradictions in half-life studies (e.g., soil vs. aquatic environments) require controlled microcosm experiments with standardized variables (pH, microbial activity, UV exposure). Isotopic labeling (e.g., ¹⁴C-Dicloralurea) enables tracking degradation pathways. Meta-analyses of existing data should stratify results by environmental conditions and analytical methods to identify confounding factors .

Q. What experimental designs are optimal for evaluating this compound’s non-target effects in agroecosystems?

  • Methodological Answer : Use tiered ecotoxicological assays:

Acute toxicity : Daphnia magna or Lemna minor assays at environmentally relevant concentrations.

Chronic exposure : Soil microarthropod diversity surveys via Berlese-Tullgren extraction.

Trophic transfer : Stable isotope analysis in food webs (e.g., earthworm-to-predator transfer).
Statistical models (e.g., species sensitivity distributions) can extrapolate risk thresholds .

Q. What interdisciplinary approaches address gaps in this compound’s pharmacokinetic-pharmacodynamic (PK-PD) profile?

  • Methodological Answer : Combine in silico modeling (molecular docking with methanogen enzymes) and in vivo ruminant trials with rumen-fistulated animals. Use pharmacokinetic compartmental models to predict tissue residues and withdrawal periods. Synchrotron-based X-ray absorption spectroscopy (XAS) can elucidate metal-binding interactions in complex matrices .

Q. Handling Data Contradictions and Limitations

Q. How should researchers reconcile this compound’s dual classification as a veterinary additive and potential environmental contaminant?

  • Methodological Answer : Conduct life-cycle assessments (LCAs) comparing its methane-reduction benefits against ecological risks. Bayesian network models can quantify trade-offs, incorporating variables like livestock productivity gains vs. soil bioaccumulation. Stakeholder engagement (farmers, ecotoxicologists) ensures balanced interpretation .

Q. What statistical frameworks are robust for analyzing non-linear dose-response relationships in this compound studies?

  • Methodological Answer : Generalized additive models (GAMs) or Bayesian hierarchical models accommodate non-linear trends. Bootstrap resampling validates confidence intervals for EC₅₀ values. For microbiome data, permutational multivariate analysis of variance (PERMANOVA) assesses compositional shifts .

Q. Tables for Key Data

Property Value/Method Reference
Molecular FormulaC₅H₆Cl₆N₂O₃
LogP (Octanol-Water)1.2 (Predicted via EPI Suite)
Regulatory Status (EMA)Index SUB07098MIG
Common Analytical TechniquesHPLC-UV (λ=254 nm), LC-MS/MS (ESI−)

Q. Key Research Gaps and Future Directions

  • Mechanistic Studies : Elucidate this compound’s interaction with non-methanogen microbes using single-cell Raman spectroscopy.
  • Long-Term Ecotoxicity : Multi-generational studies on soil nematodes to assess adaptive resistance.
  • Global Meta-Analysis : Harmonize regional regulatory data to model transboundary environmental impacts .

Properties

IUPAC Name

1,3-bis(2,2,2-trichloro-1-hydroxyethyl)urea
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H6Cl6N2O3/c6-4(7,8)1(14)12-3(16)13-2(15)5(9,10)11/h1-2,14-15H,(H2,12,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPJXIHLNYDVTDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(Cl)(Cl)Cl)(NC(=O)NC(C(Cl)(Cl)Cl)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6Cl6N2O3
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0041852
Record name Dichloralurea
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Molecular Weight

354.8 g/mol
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Physical Description

Colorless solid; [HSDB]
Record name Dichloral urea
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Solubility

0.0074 PPM SOL IN WATER @ 25 °C, At 25 °C: 18.8 mg/100 g ethanol, 16.8 mg/100 g acetone, 2.5 mg/100 g ether, 5.5 mg/100 g n-hexane, 3.0 mg/100 g benzene, 1.0 mg/100 g chloroform
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Density

1.63 at 25 °C
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Mechanism of Action

...ACCUMULATE IN LEAVES WHERE THEY CAUSE COLLAPSE OF PARENCHYMAL VESSELS. ... IN LEAVES THEY INHIBIT PHOTOSYNTHESIS...& ARE POWERFUL INHIBITORS OF OXIDATION OF WATER TO OXYGEN... /UREA HERBICIDES/
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Color/Form

Colorless crystals

CAS No.

116-52-9
Record name 1,3-Bis(2,2,2-trichloro-1-hydroxyethyl)urea
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Melting Point

196 °C
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Synthesis routes and methods

Procedure details

This compound has previously been prepared by Chattaway and James [Proc. Roy. Soc., A134 372 (1931)]. A mixture of chloral (162.2 g, 1.1 mole), H2O (100 ml), and concentrated HCl (150 ml) was stirred at 70°-80° C. Urea (30 g, 0.5 moles) was added all at once and the resulting mixture was stirred for 5 hours. The white precipitate which formed was filtered, and then washed with water until the pH of the wash water was 7. The product was then recrystallized from aqueous EtOH to give white needles; 57% yield, m.p. 193°-194° C.
Quantity
162.2 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
30 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Trimethyl-[4-(2-methyl-1,3-dioxolan-2-yl)phenyl]silane
Trimethyl-[4-(2-methyl-1,3-dioxolan-2-yl)phenyl]silane
Dicloralurea
Trimethyl-[4-(2-methyl-1,3-dioxolan-2-yl)phenyl]silane
Trimethyl-[4-(2-methyl-1,3-dioxolan-2-yl)phenyl]silane
Dicloralurea
Trimethyl-[4-(2-methyl-1,3-dioxolan-2-yl)phenyl]silane
Trimethyl-[4-(2-methyl-1,3-dioxolan-2-yl)phenyl]silane
Trimethyl-[4-(2-methyl-1,3-dioxolan-2-yl)phenyl]silane
Dicloralurea
Trimethyl-[4-(2-methyl-1,3-dioxolan-2-yl)phenyl]silane
Trimethyl-[4-(2-methyl-1,3-dioxolan-2-yl)phenyl]silane
Dicloralurea
Trimethyl-[4-(2-methyl-1,3-dioxolan-2-yl)phenyl]silane
Dicloralurea
Trimethyl-[4-(2-methyl-1,3-dioxolan-2-yl)phenyl]silane
Trimethyl-[4-(2-methyl-1,3-dioxolan-2-yl)phenyl]silane
Dicloralurea

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